BRD4 Bromodomain Inhibition: Structural Scaffold Enables Sub‑Micromolar Potency in Optimized Derivatives
Derivatives of 2‑(2‑methyl‑1‑oxoisoquinolin‑4‑yl)acetic acid exhibit potent inhibition of the bromodomain‑containing protein 4 (BRD4). The compound serves as the core scaffold for a series of inhibitors described in US Patent 9,598,372. One optimized derivative, N‑[3‑(2‑methyl‑1‑oxoisoquinolin‑4‑yl)phenyl]methanesulfonamide (Example 9), achieves an IC50 of 240‑500 nM against BRD4‑BD1 [1]. In contrast, a closely related analog where the phenylmethanesulfonamide group is replaced by a benzenesulfonamide (Example 27) shows substantially reduced potency (IC50 = 2.75‑2.99 µM) [2]. The ~10‑fold difference highlights the critical importance of the acetic acid‑derived appendage at the 4‑position.
| Evidence Dimension | BRD4‑BD1 Inhibition (IC50) |
|---|---|
| Target Compound Data | Derivative: N‑[3‑(2‑methyl‑1‑oxoisoquinolin‑4‑yl)phenyl]methanesulfonamide (BDBM284964) IC50 = 240‑500 nM |
| Comparator Or Baseline | Derivative: N‑benzyl‑3‑(2‑methyl‑1‑oxoisoquinolin‑4‑yl)benzenesulfonamide (BDBM284982) IC50 = 2.75‑2.99 µM |
| Quantified Difference | ≥ 10‑fold difference in IC50 |
| Conditions | Inhibition of His‑tagged human BRD4‑BD1 using H4K5acK8acK12acK16ac peptide substrate |
Why This Matters
Procurement of the acetic acid intermediate enables synthesis of high‑potency BRD4 inhibitors, a therapeutically validated target in oncology.
- [1] BindingDB. BDBM284964: N‑[3‑(2‑methyl‑1‑oxoisoquinolin‑4‑yl)phenyl]methanesulfonamide, US10023592 Example 9. View Source
- [2] BindingDB. BDBM284982: N‑benzyl‑3‑(2‑methyl‑1‑oxoisoquinolin‑4‑yl)benzenesulfonamide, US10023592 Example 27. View Source
